molecular formula C12H15ClN2O B118677 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride CAS No. 84163-22-4

3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride

Cat. No. B118677
Key on ui cas rn: 84163-22-4
M. Wt: 238.71 g/mol
InChI Key: JVRIOVDBNNWSHA-UHFFFAOYSA-N
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Patent
US04355037

Procedure details

A mixture of 5.0 g of 4-(1,2-benzisoxazole-3-yl)-1-piperidine carboxylic acid phenyl ester, 100 ml of ethanol, 50 g of (85%) potassium hydroxide and 50 ml of water was heated under reflux, with stirring, under nitrogen for 16 hrs. Most of the ethanol was removed in vacuo and the resultant aqueous suspension was extracted with ether (3×50 ml). The ether extracts were combined, washed with water, dried over anhydrous magnesium sulfate and the ether removed under reduced pressure to give an oil. The oil was dissolved in anhydrous ether and hydrogen chloride was introduced to precipitate a 3.0 g of a hydrochloride salt. Recrystallization from methanol-ether gave 2.0 g (57%) of product as the hydrochloride, mp, 313°-315° (dec.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
C1(OC([N:10]2[CH2:15][CH2:14][CH:13]([C:16]3[C:20]4[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=4[O:18][N:17]=3)[CH2:12][CH2:11]2)=O)C=CC=CC=1.C(O)C.[OH-].[K+].[ClH:30]>CCOCC.O>[ClH:30].[NH:10]1[CH2:11][CH2:12][CH:13]([C:16]2[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[O:18][N:17]=2)[CH2:14][CH2:15]1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)N1CCC(CC1)C1=NOC2=C1C=CC=C2
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring, under nitrogen for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resultant aqueous suspension was extracted with ether (3×50 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
to precipitate a 3.0 g of a hydrochloride salt
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol-ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)C1=NOC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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